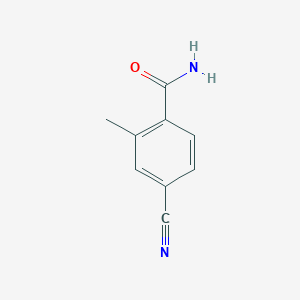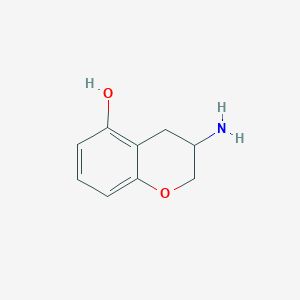
1-amino-3-chloro-1H-Pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-3-chloro-1H-Pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H6ClN3O. This compound is part of the pyrrole family, which is known for its diverse biological and chemical properties. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are found in many natural products and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-amino-3-chloro-1H-Pyrrole-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Analyse Des Réactions Chimiques
1-Amino-3-chloro-1H-Pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include substituted pyrrole derivatives, which can have varied biological activities.
Applications De Recherche Scientifique
1-Amino-3-chloro-1H-Pyrrole-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-amino-3-chloro-1H-Pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-Amino-3-chloro-1H-Pyrrole-2-carboxamide can be compared with other similar compounds, such as:
Indole derivatives: These compounds also contain a nitrogen atom in a five-membered ring and have diverse biological activities.
Pyrrolopyrazine derivatives: These compounds have similar synthetic routes and biological properties.
Pyrrole-3-carboxamides: These compounds are potent enzyme inhibitors and have been studied for their anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C5H6ClN3O |
|---|---|
Poids moléculaire |
159.57 g/mol |
Nom IUPAC |
1-amino-3-chloropyrrole-2-carboxamide |
InChI |
InChI=1S/C5H6ClN3O/c6-3-1-2-9(8)4(3)5(7)10/h1-2H,8H2,(H2,7,10) |
Clé InChI |
FACKHURUTROOFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=C1Cl)C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)

![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)


![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)
